

Spectroscopic Profile of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethyl-4-nitroisoxazole**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3,5-Dimethyl-4-nitroisoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.5	Singlet	3-CH ₃
~2.7	Singlet	5-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~11	3-CH ₃
~14	5-CH ₃
~118	C4
~160	C3
~168	C5

Note: Chemical shifts are referenced to the solvent peak and may vary.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1570	Strong	Asymmetric NO ₂ stretch
~1370	Strong	Symmetric NO ₂ stretch
~1630	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~1380	Medium	C-H bend (methyl)
~900-1200	Multiple	Ring vibrations

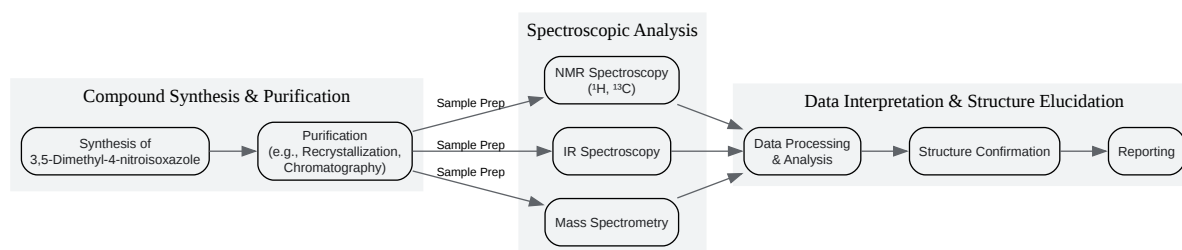
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
142.04	100	[M] ⁺ (Molecular Ion)
96.04	~50	[M - NO ₂] ⁺
81.03	~30	[M - NO ₂ - CH ₃] ⁺
53.02	~40	[C ₃ H ₃ N] ⁺

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethyl-4-nitroisoxazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of **3,5-Dimethyl-4-nitroisoxazole** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution was transferred to a 5 mm NMR tube.

- **^1H NMR Acquisition:** Proton NMR spectra were acquired at 298 K. A standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated and Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence (e.g., zgpg30). The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- **Sample Preparation:** A small amount of the solid **3,5-Dimethyl-4-nitroisoxazole** was placed directly onto the diamond crystal of the uATR accessory.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-400 cm^{-1} . A total of 16 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) (or equivalent).
- **Sample Preparation:** A dilute solution of **3,5-Dimethyl-4-nitroisoxazole** was prepared in dichloromethane at a concentration of approximately 100 $\mu\text{g/mL}$.
- **GC Conditions:**
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.

- Oven Program: Initial temperature of 50°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.
- Injection Volume: 1 µL with a 50:1 split ratio.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1562 u/s.
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073060#spectroscopic-data-for-3-5-dimethyl-4-nitroisoxazole-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b073060#spectroscopic-data-for-3-5-dimethyl-4-nitroisoxazole-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com